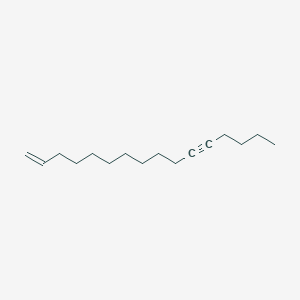
Hexadec-1-EN-11-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-1-en-11-yne is an organic compound with the molecular formula C16H28. It is a long-chain hydrocarbon featuring both an alkene and an alkyne functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-1-en-11-yne can be synthesized through several methods. One common approach involves the coupling of an alkyne with an alkene precursor. For example, the reaction between undec-10-enal and hex-1-yne can yield this compound . The reaction typically requires a catalyst, such as palladium, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Hexadec-1-en-11-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne and alkene groups.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Hexadec-1-en-11-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane structure due to its long hydrocarbon chain.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of hexadec-1-en-11-yne depends on its specific application. In chemical reactions, the presence of both alkene and alkyne groups allows for diverse reactivity. The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, its long hydrocarbon chain can interact with lipid bilayers, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Hexadec-1-yne: Similar structure but lacks the alkene group.
Hexadec-1-ene: Similar structure but lacks the alkyne group.
(Z)-hexadec-11-enal: Contains an aldehyde group instead of an alkyne.
Uniqueness
Hexadec-1-en-11-yne is unique due to the presence of both an alkene and an alkyne group in a long-chain hydrocarbon. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with compounds containing only one type of functional group .
Properties
CAS No. |
87163-36-8 |
|---|---|
Molecular Formula |
C16H28 |
Molecular Weight |
220.39 g/mol |
IUPAC Name |
hexadec-1-en-11-yne |
InChI |
InChI=1S/C16H28/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3H,1,4-9,11,13-16H2,2H3 |
InChI Key |
UOZMIFZPQVHZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



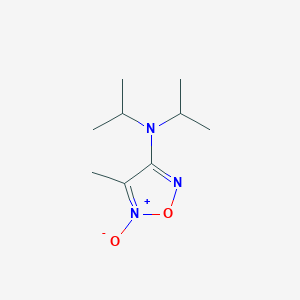

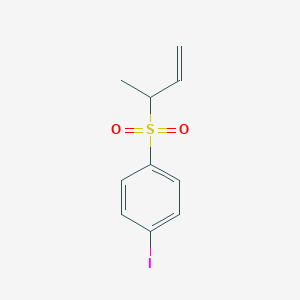
![(2S,3R)-2-[(3,5-dimethoxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B14399352.png)
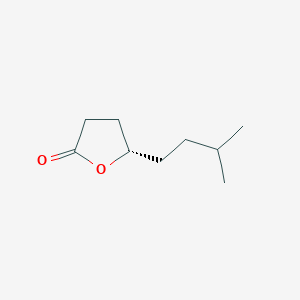

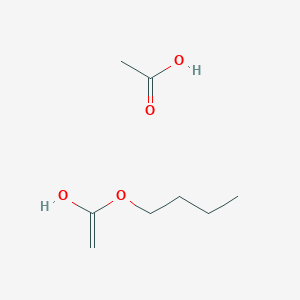
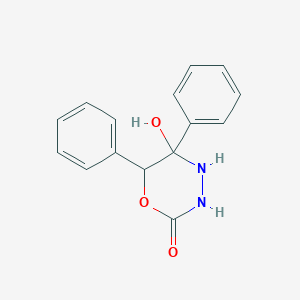
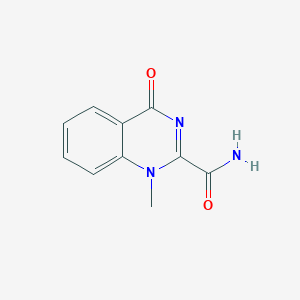
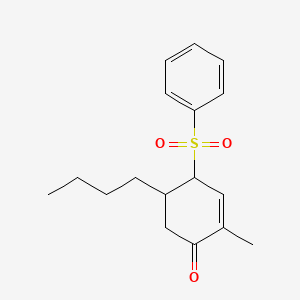


![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
